molecular formula C15H17F3N6 B2978576 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097925-08-9

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2978576
CAS RN: 2097925-08-9
M. Wt: 338.338
InChI Key: YXXQWGBVEBILMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C15H17F3N6/c1-10-7-13 (20-9-19-10)23-3-5-24 (6-4-23)14-8-12 (15 (16,17)18)21-11 (2)22-14/h7-9H,3-6H2,1-2H3. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its solubility and other physical properties are not specified in the available data.

Scientific Research Applications

Pharmacological Properties

  • Antiemetic, Analgesic, and Other Properties : Research has identified compounds in the 4-piperazinopyrimidine series, including 2-methylamino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine, displaying properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Biocidal Agents

  • Pyrimido-triazine Derivatives as Biocidal Agents : New isomeric structures of pyrimido[2,1-c][1,2,4]triazines have been synthesized, with some demonstrating significant biocidal effects (El‐mahdy & Abdel-Rahman, 2011).

DNA Interactions

  • Intercalation and Groove-Binding with DNA : Unfused tricyclic aromatic intercalators with terminal piperazino groups, such as 4',6-diphenylpyrimidines, show strong interaction with DNA, either through intercalation or groove-binding (Wilson et al., 1990).

Receptor Antagonists

  • 5-HT7 Receptor Antagonists : Piperazin-1-yl substituted unfused heterobiaryls, particularly in the pyrimidine class, have been synthesized as ligands for the 5-HT7 receptors. These compounds show potential as receptor antagonists, with variations in the pyrimidine core affecting binding affinity (Strekowski et al., 2016).

Histamine Receptor Ligands

  • Histamine H3 Receptor Ligands : A series of 2,4-diamino- and 2,4,6-triaminopyrimidine compounds have been synthesized and tested for binding affinity to human histamine H3 receptors. These findings contribute to the development of potential H3R ligands (Sadek et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-7-13(20-9-19-10)23-3-5-24(6-4-23)14-8-12(15(16,17)18)21-11(2)22-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQWGBVEBILMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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